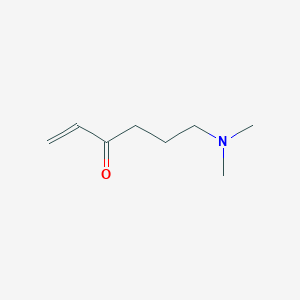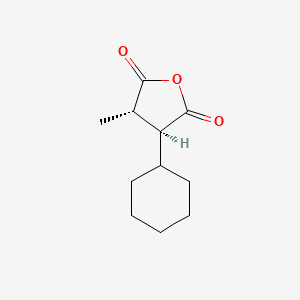
(3S,4S)-3-Cyclohexyl-4-methyloxolane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-3-Cyclohexyl-4-methyloxolane-2,5-dione is a chiral compound with significant interest in organic chemistry and various scientific research fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Cyclohexyl-4-methyloxolane-2,5-dione typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric synthesis using organocatalysts under “on water” conditions . The reaction conditions often include low loading of catalysts (e.g., 0.5 mol%) and specific reagents such as dithiomalonates and nitrostyrenes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-Cyclohexyl-4-methyloxolane-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(3S,4S)-3-Cyclohexyl-4-methyloxolane-2,5-dione has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4S)-3-Cyclohexyl-4-methyloxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-3-Hexyl-4-methyloxolane-2,5-dione: Similar structure with a hexyl group instead of a cyclohexyl group.
(3S,4S)-3-Cyclohexyl-4-ethyl-oxolane-2,5-dione: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
(3S,4S)-3-Cyclohexyl-4-methyloxolane-2,5-dione is unique due to its specific stereochemistry and the presence of both cyclohexyl and methyloxolane groups. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
65424-96-6 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
(3S,4S)-3-cyclohexyl-4-methyloxolane-2,5-dione |
InChI |
InChI=1S/C11H16O3/c1-7-9(11(13)14-10(7)12)8-5-3-2-4-6-8/h7-9H,2-6H2,1H3/t7-,9+/m0/s1 |
InChI Key |
PGXVHPCIVGWIMS-IONNQARKSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)OC1=O)C2CCCCC2 |
Canonical SMILES |
CC1C(C(=O)OC1=O)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis(acetyloxy)[bis(methoxymethyl)]stannane](/img/structure/B14485592.png)
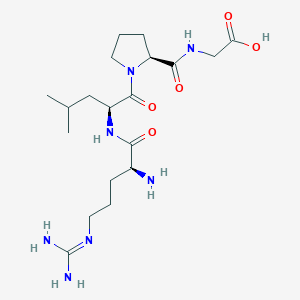
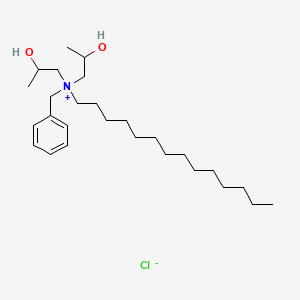
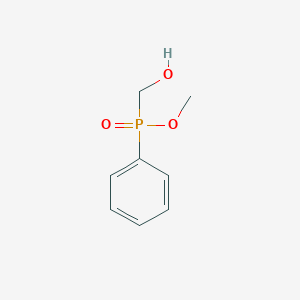
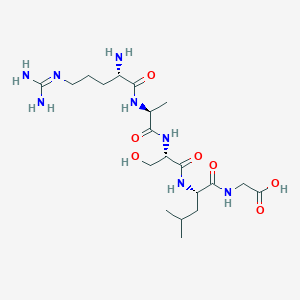
![[125I]-Isoliothyronine](/img/structure/B14485606.png)
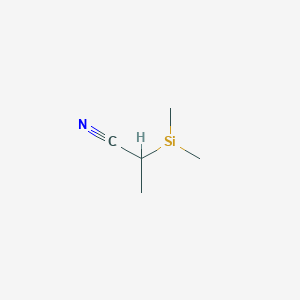
![6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14485619.png)
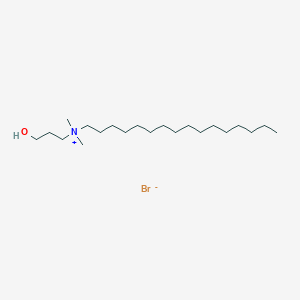
![N-(Carboxymethyl)-N-[(2-hydroxyphenyl)methyl]-L-aspartic acid](/img/structure/B14485642.png)
![N-(4-{[2-(Dimethylamino)ethyl]amino}-4-methylpentan-2-ylidene)hydroxylamine](/img/structure/B14485650.png)
![N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485651.png)
